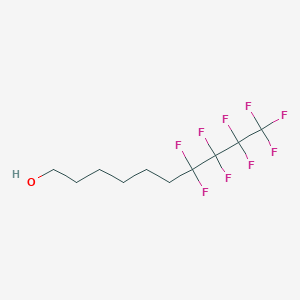

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

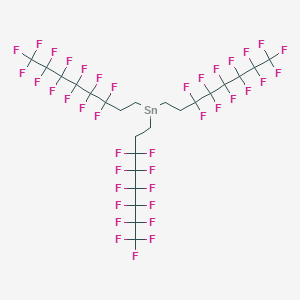

The synthesis of fluorinated compounds, including those related to "7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol", involves complex chemical processes that enable the introduction of fluorine atoms into organic molecules. For example, Sattler and Haufe (1994) demonstrated the synthesis of fluorinated (±)-phoracantholide and related compounds, including monofluorinated analogues like 10-Fluorodecan-9-olide through a regioselective opening of epoxides of unsaturated fatty acid esters (Sattler & Haufe, 1994). This highlights the versatility of fluorination techniques in achieving complex fluorinated structures.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can alter the physical and electronic properties of molecules. For instance, Tannaci et al. (2007) discussed the synthesis of 9,10-Dichlorooctafluoroanthracene, a compound showcasing the effect of fluorine on molecular structure through X-ray crystallography and cyclic voltammetry, indicating a stabilized LUMO energy level and extended pi stacking (Tannaci et al., 2007).

Chemical Reactions and Properties

The presence of fluorine atoms in molecules like "7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol" significantly impacts their chemical reactivity. Fluorinated compounds often exhibit unique reactivities due to the high electronegativity of fluorine. For example, Suzuki et al. (2007) explored the novel synthesis of fluorine-containing derivatives through regioselective cyclization, showcasing the unique chemical behaviors imparted by fluorination (Suzuki et al., 2007).

科学的研究の応用

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds, such as "7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol," play a critical role in organic synthesis due to their unique reactivity and ability to influence the physical and chemical properties of molecules. For example, the study by Lo et al. (2014) on the development of sustainable fluorous chemistry highlights the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups. These compounds exhibit notable partition coefficients and low toxicity, demonstrating the utility of fluorinated ethers in synthesizing environmentally benign materials (Lo et al., 2014).

Fluorinated Materials in Electronics and Photonics

The unique properties of fluorinated materials, such as high thermal stability and low refractive indices, make them suitable for applications in electronics and photonics. For instance, Wong et al. (2002) investigated novel ter(9,9-diarylfluorene)s synthesized via Suzuki-coupling reactions, demonstrating their potential as highly efficient blue emitters with promising electrochemical and thermal stability for organic light-emitting diodes (OLEDs) applications (Wong et al., 2002).

Fluorinated Compounds in Chemical Sensing

The electron-withdrawing nature of fluorinated groups can significantly impact the sensing capabilities of chemical sensors. A pertinent study by Engel et al. (2007) describes the synthesis of a 1,10-phenanthroline fluorophore-based chemosensor capable of distinguishing between neutral ureas and their salts. This highlights the potential of fluorinated compounds in developing selective and sensitive chemical sensors (Engel et al., 2007).

特性

IUPAC Name |

7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F9O/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDCHCYMFXJOCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379703 |

Source

|

| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol | |

CAS RN |

181042-39-7 |

Source

|

| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)